molecular formula C9H8N2O B12831275 1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one

1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one

Cat. No.: B12831275
M. Wt: 160.17 g/mol
InChI Key: HUXHMEMHSVDPDL-UHFFFAOYSA-N
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Description

1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a pyrrole ring fused to a pyridine ring, with an ethanone group attached to the pyridine ring.

Preparation Methods

The synthesis of 1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with an acylating agent can lead to the formation of the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethanone group can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The pathways involved in its mechanism of action include signal transduction pathways that regulate cell proliferation, apoptosis, and other cellular functions .

Comparison with Similar Compounds

1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethanone

InChI

InChI=1S/C9H8N2O/c1-6(12)7-4-9-8(11-5-7)2-3-10-9/h2-5,10H,1H3

InChI Key

HUXHMEMHSVDPDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=CN2)N=C1

Origin of Product

United States

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